molecular formula C36H40N2O6 B1251015 (E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

Cat. No. B1251015
M. Wt: 596.7 g/mol
InChI Key: ZWDCRRZEPLDPMM-GXXVPTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one is a natural product found in Piper nigrum with data available.

Scientific Research Applications

NMR Spectral Study

  • Research on related compounds, such as 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, includes NMR spectral studies to understand molecule configuration and conformation. These studies highlight magnetic anisotropic effects and long-range coupling potential in similar molecules (Rajeswari & Pandiarajan, 2011).

Insecticidal Properties

  • Compounds with structural similarities have been identified as insecticidal agents, as seen in certain Piper nigrum Linn. derivatives. These substances show toxicity against larvae of Aedes aegypti, suggesting potential insecticidal applications (Siddiqui et al., 2004).

Alkaloid Synthesis

  • Alkaloid synthesis involves the asymmetric intramolecular Michael reaction, as observed in compounds like ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate. This process generates chiral building blocks for alkaloid synthesis, relevant to the compound (Hirai et al., 1992).

Antibacterial Activity

  • Similar molecules, including bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibit potent antibacterial and biofilm inhibitory activities. This suggests potential application in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Cytotoxic Properties

  • Some piperidin-4-ones show selective toxicity towards cancer cells, indicating possible use in cancer treatment research. These compounds, like 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, exhibit high activity against cancer cell lines (Das et al., 2011).

Synthesis of Substituted Piperidines

  • The reaction of N,N-Bis[(benzotriazol-1-yl)methyl]amines with allyltrimethylsilanes yields substituted piperidines. These synthesis techniques could be relevant to the compound (Katritzky et al., 1999).

properties

Product Name

(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

Molecular Formula

C36H40N2O6

Molecular Weight

596.7 g/mol

IUPAC Name

(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C36H40N2O6/c39-34(37-17-3-1-4-18-37)16-13-29-27(11-7-25-9-14-30-32(21-25)43-23-41-30)28(35(29)36(40)38-19-5-2-6-20-38)12-8-26-10-15-31-33(22-26)44-24-42-31/h7-16,21-22,27-29,35H,1-6,17-20,23-24H2/b11-7+,12-8+,16-13+/t27-,28+,29+,35-/m1/s1

InChI Key

ZWDCRRZEPLDPMM-GXXVPTIASA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/[C@H]2[C@@H]([C@@H]([C@H]2C(=O)N3CCCCC3)/C=C/C4=CC5=C(C=C4)OCO5)/C=C/C6=CC7=C(C=C6)OCO7

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2C(C(C2C(=O)N3CCCCC3)C=CC4=CC5=C(C=C4)OCO5)C=CC6=CC7=C(C=C6)OCO7

synonyms

dipiperamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-3-[(1S,2R,3S,4R)-2,3-bis[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one

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